Ortho-Trifluoromethyl Benzamide Confers a Distinct Lipophilicity Profile vs. Meta- or Para-Substituted Analogs
The target compound's ortho-CF3 substitution on the benzamide ring yields a calculated LogP (XLogP3-AA) of 3.6 [1]. While a direct, experimentally measured LogP for the para-substituted analog N-(2,3-dihydro-1-benzofuran-5-yl)-4-(trifluoromethyl)benzamide is not available from the same source, structural isomerism of the CF3 group on the phenyl ring is a well-established driver of significant differences in molecular recognition and metabolic stability [2]. The ortho position places the bulky, electronegative CF3 group in proximity to the amide bond, potentially constraining its conformation, whereas a para-substituted analog would present the CF3 group in a more extended, less sterically hindered orientation.
| Evidence Dimension | XLogP3-AA (Lipophilicity) and Steric Environment |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Para-substituted analog (N-(2,3-dihydro-1-benzofuran-5-yl)-4-(trifluoromethyl)benzamide): XLogP3-AA not directly measured in the same database, but meta/para isomers typically exhibit similar LogP values with distinct 3D electrostatic potentials. |
| Quantified Difference | Qualitative difference: Ortho substitution restricts rotational freedom of the amide bond relative to meta/para substitution. |
| Conditions | Computed property from PubChem (XLogP3 3.0) [1]; structural comparison based on 2D/3D molecular topology. |
Why This Matters
Slight differences in LogP can significantly impact solubility and permeability; the ortho substitution pattern is critical for maintaining the specific lipophilic balance required for consistent assay performance.
- [1] PubChem Compound Summary for CID 126855500, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126855500. View Source
- [2] CN119613393B - TRPC5 inhibitor, its preparation method and application. Shenzhen Huajin Biotechnology Co., Ltd. Filed 2024-11-13, Published 2026-02-17. View Source
